2-(Diethylamino)ethanol
Overview
Description
2-(Diethylamino)ethanol, also known as N,N-diethylethanolamine, is a colorless liquid with a faint ammonia-like odor. It is a tertiary amine and alcohol, making it a versatile compound in various chemical reactions. The molecular formula of this compound is C6H15NO, and it has a molecular weight of 117.19 g/mol .
Mechanism of Action
Target of Action
2-(Diethylamino)ethanol, also known as DIETHYLAMINOETHANOL or 2-Diethylaminoethanol, is primarily used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Mode of Action
The compound interacts with its targets by acting as a multi-component aqueous solvent . It has a high chemical stability and resistance against degradation .
Biochemical Pathways
The compound is involved in the CO2 absorption and desorption behavior in aqueous solutions . It is also used to prepare N-substituted glycine derivatives, which are used in the synthesis of peptides and proteins .
Pharmacokinetics
It is known that the compound has a high chemical stability , which could influence its bioavailability.
Result of Action
The primary result of the action of this compound is the preparation of quaternary ammonium salts . These salts are used as phase transfer catalysts, promoting reactions between immiscible phases . Additionally, the compound can be used to prepare N-substituted glycine derivatives, contributing to the synthesis of peptides and proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and can absorb carbon dioxide when exposed to air . It also tends to discolor under high-temperature conditions or during long-term storage . Therefore, it is typically stored in a cool environment .
Biochemical Analysis
Biochemical Properties
2-(Diethylamino)ethanol plays a significant role in biochemical reactions, particularly in the preparation of quaternary ammonium salts, which are used as phase transfer catalysts to promote reactions between immiscible phases . It interacts with enzymes such as methyldiethanolamine (MDEA) and sulfolane in CO₂ absorption and desorption processes . Additionally, this compound is used to prepare N-substituted glycine derivatives, which are essential in the synthesis of peptides and proteins .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to alterations in their activity . For instance, this compound can inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has high chemical stability and resistance to degradation, which allows it to maintain its activity over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing cell growth and differentiation . At high doses, this compound can exhibit toxic or adverse effects, including cell death, tissue damage, and disruption of metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis to form more hydrophilic metabolites . These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body . The compound interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase, which play crucial roles in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse passively across cell membranes due to its hydrophilic nature . Additionally, it can interact with transporters and binding proteins that facilitate its movement within cells and tissues . The localization and accumulation of this compound can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can localize to the nucleus, where it can modulate gene expression and other nuclear processes .
Preparation Methods
2-(Diethylamino)ethanol can be synthesized through several methods:
Ethylene Oxide Method: This involves the reaction of diethylamine with ethylene oxide.
Ethylene Chlorohydrin Method: In this method, diethylamine reacts with ethylene chlorohydrin to form this compound.
Industrial production typically involves the ethylene oxide method due to its efficiency and higher yield.
Chemical Reactions Analysis
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Neutralization: As a tertiary amine, it can neutralize acids to form salts and water.
Oxidation: It can be oxidized to form corresponding amides or nitriles under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include strong acids, oxidizing agents, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
2-(Diethylamino)ethanol is similar to other alkanolamines such as:
- N-Methyldiethanolamine
- 2-Dimethylaminoethanol
- Triethanolamine
- Diethanolamine
Compared to these compounds, this compound has a unique combination of tertiary amine and alcohol functionalities, making it particularly useful in specific applications like the synthesis of quaternary ammonium salts and as a corrosion inhibitor .
Properties
IUPAC Name |
2-(diethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVOASYOCHEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO, (C2H5)2NC2H4OH | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1]) | |
Record name | Diethylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021837 | |
Record name | N,N-Diethylethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanol, 2-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Diethylaminoethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/458 | |
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Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Diethylaminoethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Diethylaminoethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Diethylaminoethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89 | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03 | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg | |
Record name | 2-DIETHYLAMINOETHANOL | |
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Record name | 2-Diethylaminoethanol | |
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Record name | DIETHYLAMINOETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
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Record name | 2-DIETHYLAMINOETHANOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
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Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
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Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
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Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
100-37-8 | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethylethanolamine | |
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Record name | Diethylaminoethanol | |
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Record name | 2-(Diethylamino)ethanol | |
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Record name | Ethanol, 2-(diethylamino)- | |
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Record name | N,N-Diethylethanolamine | |
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Record name | 2-diethylaminoethanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.587 | |
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Record name | 2-(DIETHYLAMINO)ETHANOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6DL4M053U | |
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Record name | DIETHYLAMINOETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
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Record name | 2-Diethylaminoethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
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Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
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Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2-(diethylamino)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KK4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Diethylaminoethanol, also known as DEAE, has the molecular formula C6H15NO and a molecular weight of 117.2 g/mol. Its structure is (CH3CH2)2NCH2CH2OH.
A: Researchers have used various spectroscopic techniques to characterize DEAE. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to the functional groups present in the molecule []. 1H and 13C Nuclear Magnetic Resonance (NMR) imaging provides detailed information about the arrangement of atoms within the molecule [].
ANone: Several analytical techniques have been employed for DEAE quantification:
- Gas Chromatography (GC): This method effectively separates and quantifies DEAE in air samples. Researchers have developed a GC method using activated charcoal tubes for sampling, followed by desorption with carbon disulfide (CS2) and GC analysis [].
- Direct Aqueous Injection Gas Chromatography: This technique allows for the direct analysis of aqueous samples containing DEAE without prior extraction [].
- High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and rapid method for measuring DEAE in blood and serum samples. The method typically involves a high pH-dependent liquid-liquid extraction step with diethyl ether, followed by separation and quantitation using a polymeric-reversed phase HPLC column [].
A: Analytical methods for DEAE undergo rigorous validation procedures to ensure accuracy, precision, and specificity. This includes determining the limit of detection, recovery, linearity, and reproducibility of the method [, , ].
ANone: DEAE finds applications in various fields:
- Chemical Synthesis: DEAE serves as a versatile building block in the synthesis of diverse organic compounds, including pharmaceuticals, pesticides, and polymers [, , , ]. For example, it is used in the production of the muscle relaxant isocuronium bromide [].
- CO2 Capture: DEEA is investigated as a potential solvent for capturing carbon dioxide (CO2). Studies have explored its use in phase change solvents for CO2 absorption [, ].
- Other Applications: DEAE has been investigated as an additive in polymer chemistry, specifically for enhancing the rate and controlling the molecular weight distribution in the living radical polymerization of methyl methacrylate [].
A: * Occupational Exposure: A study on workers exposed to DEAE released from a leaking steam heating system revealed that acute exposure can contribute to the development of asthma. Symptoms included irritative effects and the onset of asthma in some individuals [].* Animal Studies: Research on rats suggests DEAE might possess anti-inflammatory properties. It reduced the severity of Freund's adjuvant arthritis in a rat model [].
A: DEAE is classified as a pregnancy risk group D substance [], indicating potential risks to the fetus. Handling DEAE requires appropriate safety measures to minimize exposure and potential adverse effects.
A:
Hydrolysis: Research indicates that DEAE is a product of the hydrolysis of procaine, a local anesthetic [, ]. DEAE itself can be further metabolized in the body, but the exact metabolic pathways remain unclear [, ]. * Excretion:* Studies on humans and animals suggest that a portion of DEAE is excreted unchanged in the urine, while the remaining amount is metabolized [].
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